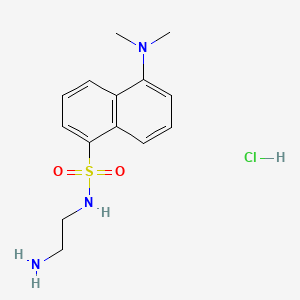

Dansyl ethylenediaMine hydrochloride

Description

Significance as a Core Fluorescent Probe in Biomolecular Systems

Dansyl ethylenediamine (B42938) serves as a fundamental fluorescent probe due to its reactive primary amine, which can be conjugated to various functional groups within biomolecules. chemicalbook.comscbt.com This lipophilic fluorophore can be coupled to the carboxylic acids of proteins and other water-soluble polymers. chemicalbook.com The dansyl moiety, a derivative of 1-(dimethylamino)-naphthalene-5-sulfonyl, exhibits strong fluorescence in the visible region with high emission quantum yields, making it an excellent tag for sensitive detection. researchgate.net Its relatively small size is advantageous as it minimizes potential structural perturbations of the labeled biomolecule, a critical consideration when studying protein structure and dynamics. nih.govmdpi.comresearchgate.net

The primary aliphatic amine of dansyl ethylenediamine allows for its reversible coupling to aldehydes and ketones, forming a Schiff base. This intermediate can then be reduced to a stable amine derivative, providing a robust method for labeling carbonyl-containing molecules. chemicalbook.com This reactivity, combined with its favorable photophysical properties, establishes dansyl ethylenediamine as a versatile tool for fluorescently labeling a wide array of biomolecules.

Fundamental Role in Biochemical and Biological Investigations

The application of dansyl ethylenediamine extends across various biochemical and biological investigations. It is instrumental in the synthesis of protein-imprinted polymers, which are designed to specifically recognize and bind to target proteins, translating these binding events into a detectable fluorescent signal. medchemexpress.commybiosource.com This has significant implications for the development of novel biosensors for specific protein detection. medchemexpress.com

In the realm of nucleic acid analysis, a method has been developed to attach a dansyl fluorophore to the 5'-phosphate of a nucleic acid. nih.gov This involves a two-step process: 5'-phosphoramidation with ethylenediamine, followed by conjugation of the free amino group with dansyl chloride. nih.gov This technique allows for the fluorescent post-labeling of enzymatically digested DNA, enabling the analysis of DNA damage with high sensitivity. nih.gov Using a fluorescence detector, the detection sensitivity can reach the sub-picomole level. nih.gov

Furthermore, dansyl ethylenediamine is employed in the study of peptides and proteins. biosynth.com It can bind to peptides containing amino acids with free sulfhydryl groups and has been used to study α1-acid glycoprotein (B1211001) in human plasma. biosynth.com Its conformational properties make it suitable for analytical techniques like High-Performance Liquid Chromatography (HPLC). biosynth.com

Conceptual Framework of Dansyl-Based Fluorophores for Research Applications

The utility of dansyl-based fluorophores like dansyl ethylenediamine is rooted in the photophysical properties of the dansyl group. The dansyl fluorophore consists of a dimethylamino group (the donor) and a naphthalene (B1677914) sulfonyl group (the acceptor) connected by a single bond. researchgate.net Upon excitation, this structure can exhibit a phenomenon known as twisted intra-molecular charge transfer (TICT), leading to its characteristic fluorescence. researchgate.net

The fluorescence of the dansyl group is highly sensitive to its local environment. For instance, when a dansyl-labeled molecule binds to a target, the dansyl group may be transferred to a more hydrophobic environment, resulting in an increase in fluorescence intensity. nih.gov This principle is exploited in various "turn-on" fluorescent probes, where a significant enhancement in fluorescence occurs upon binding to the analyte of interest. nih.govrsc.org

The versatility of the dansyl group's sulfonyl moiety allows for its flexible derivatization, enabling the synthesis of a wide range of fluorescent sensors and labels for detecting metal ions, anions, and various biomolecules. researchgate.netnih.gov The ability to modify the structure of dansyl-based probes allows for the fine-tuning of their selectivity and sensitivity for specific analytical applications. nih.govmdpi.com

Interactive Data Table: Properties of Dansyl Ethylenediamine

| Property | Value |

| Molecular Formula | C₁₄H₁₉N₃O₂S |

| Molecular Weight | 293.39 g/mol biosynth.comnih.gov |

| Appearance | Yellow to orange powder chemicalbook.com |

| Excitation Wavelength (λex) | 335 nm (in methanol) chemicalbook.com |

| Emission Wavelength (λem) | 525 nm (in methanol) chemicalbook.com |

| Solubility | Soluble in methanol (B129727) guidechem.com |

Interactive Data Table: Applications of Dansyl Ethylenediamine

| Application Area | Specific Use | Key Findings |

| Protein Analysis | Synthesis of protein-imprinted polymers for specific protein detection. medchemexpress.commybiosource.com | Enables transduction of protein binding into a fluorescent signal. medchemexpress.com |

| Nucleic Acid Analysis | Fluorescent post-labeling of enzymatically digested DNA to assay for damage. nih.gov | Allows for highly sensitive detection of mononucleotides (sub-picomole level). nih.gov |

| Peptide Analysis | Binds to peptides with free sulfhydryl groups. biosynth.com | Used in the study of α1-acid glycoprotein. biosynth.com |

| Carbonyl Compound Derivatization | Reversibly couples to aldehydes and ketones to form a stable derivative. chemicalbook.com | Provides a method for fluorescently labeling carbonyl-containing molecules. chemicalbook.com |

Structure

2D Structure

Properties

Molecular Formula |

C14H20ClN3O2S |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide;hydrochloride |

InChI |

InChI=1S/C14H19N3O2S.ClH/c1-17(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)16-10-9-15;/h3-8,16H,9-10,15H2,1-2H3;1H |

InChI Key |

ORJJAVMUXOJZCC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Dansyl Ethylenediamine

Synthetic Pathways for Dansyl Ethylenediamine (B42938)

The synthesis of dansyl ethylenediamine hydrochloride is a well-established process that begins with the reaction of dansyl chloride with an excess of ethylenediamine. This foundational reaction is followed by optimization and purification steps to yield the desired high-purity compound.

Synthesis from Dansyl Chloride and Ethylenediamine Precursors

The primary synthetic route to dansyl ethylenediamine involves the nucleophilic substitution reaction between 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and ethylenediamine. In this reaction, the highly reactive sulfonyl chloride group of dansyl chloride is attacked by one of the primary amine groups of ethylenediamine. The use of a large excess of ethylenediamine is crucial to favor the formation of the monosubstituted product, N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide, and to minimize the formation of the disubstituted byproduct. The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758), under a nitrogen atmosphere to prevent side reactions with moisture. The reaction proceeds readily at room temperature, and the resulting product is the free base form of dansyl ethylenediamine. To obtain the hydrochloride salt, the free base is subsequently treated with hydrochloric acid.

A similar synthetic strategy is employed in the initial step of producing N-[2-(Dansylamino)ethyl]maleimide, where dansyl chloride is reacted with ethylenediamine in anhydrous dichloromethane. This initial reaction to form the dansyl ethylenediamine core underscores its role as a key intermediate in the synthesis of more complex fluorescent probes.

Optimization of Reaction Conditions and Purification Strategies

Optimizing the synthesis of this compound involves fine-tuning several reaction parameters to maximize the yield and purity of the final product. Key parameters that are often adjusted include the molar ratio of the reactants, the choice of solvent, the reaction temperature, and the reaction time. For instance, while dichloromethane is a common solvent, other aprotic solvents can be explored. The reaction temperature is typically kept at room temperature, but slight variations can influence the reaction rate and the formation of byproducts.

Purification of the synthesized this compound is critical to remove unreacted starting materials, the disubstituted byproduct, and any other impurities. A common purification method is silica (B1680970) gel column chromatography. The crude product is loaded onto a silica gel column and eluted with a solvent system, such as a mixture of methanol (B129727) and dichloromethane (e.g., 1:9 v/v), to separate the desired product from impurities based on their different polarities.

Another effective purification technique is recrystallization. The choice of solvent is paramount for successful recrystallization, as the ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling. researchgate.net For amine hydrochlorides, a common strategy involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol (B145695) or a mixture of ethanol and water, and then allowing it to cool slowly to induce crystallization. rochester.edu The purity of the final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the desired compound and any remaining impurities. mdpi.comresearchgate.netnih.gov

Functional Group Reactivity in Conjugation Chemistries

The primary aliphatic amine group of this compound is the key to its utility as a fluorescent labeling reagent. This nucleophilic amine readily participates in a variety of conjugation reactions, allowing for its covalent attachment to a wide range of biomolecules and other chemical entities.

Amine Reactivity for Covalent Coupling to Carboxylic Acids, Aldehydes, and Ketones

The primary amine of dansyl ethylenediamine can be covalently coupled to carboxylic acids using carbodiimide (B86325) chemistry. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid group, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine group of dansyl ethylenediamine to form a stable amide bond. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) can improve the efficiency of the coupling reaction by forming a more stable NHS-ester intermediate, which is less susceptible to hydrolysis and reacts efficiently with the amine. ulab360.com This method is widely used for labeling peptides and proteins at their C-terminus or at the side chains of acidic amino acids. ulab360.com

The amine group of dansyl ethylenediamine also reacts readily with aldehydes and ketones to form a Schiff base (an imine). thermofisher.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. capes.gov.br The formation of the Schiff base is a reversible reaction and is often carried out under mildly acidic conditions (pH ~4-5) to facilitate the dehydration step. capes.gov.br This reactivity allows for the fluorescent labeling of molecules containing aldehyde or ketone functionalities, such as oxidized carbohydrates or proteins modified to introduce carbonyl groups. For example, dansyl ethylenediamine can react with glutaraldehyde, a dialdehyde (B1249045) commonly used as a crosslinking agent. nih.govresearchgate.netnih.gov

Table 1: Reactivity of Dansyl Ethylenediamine with Various Functional Groups

| Functional Group | Reagent/Condition | Linkage Formed |

| Carboxylic Acid | EDC/NHS | Amide |

| Aldehyde | Mildly acidic pH | Schiff Base (Imine) |

| Ketone | Mildly acidic pH | Schiff Base (Imine) |

| Maleimide (B117702) | Neutral to slightly basic pH | Thioether (after reduction of disulfide) |

Formation and Reduction of Schiff Bases for Stable Amine Derivatives

While the formation of a Schiff base provides a means of conjugation, the resulting imine bond can be susceptible to hydrolysis, especially under acidic conditions. To form a more stable linkage, the Schiff base can be reduced to a secondary amine. Sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents for this purpose. thermofisher.commasterorganicchemistry.com

Sodium borohydride is a versatile reducing agent that can reduce the imine to an amine. researchgate.net However, it can also reduce the original aldehyde or ketone if they are still present in the reaction mixture. masterorganicchemistry.com Sodium cyanoborohydride is a milder and more selective reducing agent that is particularly effective for reductive amination. masterorganicchemistry.com It readily reduces the iminium ion formed under mildly acidic conditions but is less reactive towards aldehydes and ketones, thus minimizing side reactions. masterorganicchemistry.comyoutube.com The reduction of the Schiff base results in a stable secondary amine linkage, providing a robust method for fluorescently labeling molecules.

Table 2: Comparison of Reducing Agents for Schiff Base Reduction

| Reducing Agent | Reactivity | Selectivity |

| Sodium Borohydride (NaBH₄) | Strong | Reduces imines, aldehydes, and ketones |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild | Selectively reduces imines over aldehydes and ketones |

Advanced Linker Chemistries for Conjugation (e.g., Thiol-Yne Click Reactions)

Modern bioconjugation techniques often employ "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. The thiol-yne reaction is a type of click chemistry that involves the addition of a thiol to an alkyne, forming a vinyl sulfide. glenresearch.com This reaction can be initiated by radicals or UV light. glenresearch.com To utilize this chemistry, dansyl ethylenediamine would first need to be derivatized to contain either a thiol or an alkyne functionality. For instance, the primary amine of dansyl ethylenediamine could be reacted with a molecule containing a terminal alkyne and a reactive group (e.g., an activated carboxylic acid) to introduce an alkyne handle.

Another advanced linker strategy involves the use of maleimide chemistry for selective reaction with thiols. A derivative, N-[2-(Dansylamino)ethyl]maleimide, is a thiol-reactive fluorescent probe. The maleimide group reacts specifically with the thiol group of cysteine residues in proteins via a Michael addition reaction to form a stable thioether bond. nih.gov This allows for the site-specific fluorescent labeling of proteins at cysteine residues. While not a thiol-yne reaction, this thiol-maleimide conjugation is a powerful and widely used click-like reaction in bioconjugation. nih.gov The development of such advanced linker chemistries continues to expand the versatility of dansyl ethylenediamine as a fluorescent probe in complex biological systems.

Phosphoramidation for Nucleic Acid Derivatization

The covalent attachment of fluorescent reporters to nucleic acids is a cornerstone of molecular biology, enabling the detection, quantification, and structural analysis of DNA and RNA. Among the various fluorescent probes, dansyl derivatives are valued for their environmental sensitivity and utility in techniques like fluorescence resonance energy transfer (FRET). Phosphoramidation chemistry provides a robust and versatile method for introducing dansyl ethylenediamine into nucleic acid structures, typically at the 5'-terminus.

This derivatization strategy hinges on the creation of a stable phosphoramidate (B1195095) linkage between the terminal phosphate (B84403) group of a nucleic acid and the primary amine of ethylenediamine. The remaining free aliphatic amino group of the ethylenediamine linker then serves as a reactive handle for conjugation with a dansyl moiety, most commonly dansyl chloride.

A well-established procedure involves a two-step process. nih.gov First, the 5'-phosphate group of a nucleotide or oligonucleotide is activated, often using an activating agent like N-methyl-imidazole, in the presence of ethylenediamine. aatbio.com This reaction results in the formation of a 5'-phosphoramidate derivative, where the ethylenediamine is attached to the phosphate group. The resulting molecule now possesses a terminal primary amine.

In the second step, this amine-modified nucleic acid is reacted with dansyl chloride. The sulfonyl chloride group of dansyl chloride readily reacts with the primary amine of the ethylenediamine linker to form a stable sulfonamide bond. nih.govmedchemexpress.com This conjugation covalently attaches the dansyl fluorophore to the nucleic acid via the ethylenediamine spacer.

This method is not only applicable to mononucleotides but can also be used for the labeling of larger DNA and RNA fragments. nih.govnih.gov The resulting dansylated nucleic acids can be purified and analyzed using techniques such as reverse-phase high-performance liquid chromatography (HPLC). nih.gov Detection can be achieved by monitoring the absorbance at wavelengths corresponding to the nucleic acid bases (around 260 nm) and the dansyl group (around 340 nm), or more sensitively, through fluorescence detection. nih.govnih.gov This dual detection capability facilitates accurate characterization and quantification of the labeled product.

The use of an ethylenediamine linker provides a short, flexible spacer that separates the fluorophore from the nucleic acid backbone. This can be advantageous in minimizing potential steric hindrance and quenching effects that might arise from direct attachment of the bulky dansyl group to the nucleotide. nih.gov Research has shown that the length and nature of the spacer arm can influence the fluorescence characteristics of the labeled oligonucleotide. nih.gov

Below is a data table summarizing key aspects of this synthetic methodology.

| Step | Reagent/Component | Purpose | Result |

| 1. Phosphoramidation | Nucleic Acid (with 5'-phosphate) | The molecule to be labeled. | - |

| Ethylenediamine (EDA) | Provides the linker and a reactive primary amine. | Formation of an amine-terminated phosphoramidate derivative. | |

| Activating Agent (e.g., N-methyl-imidazole) | Facilitates the reaction between the phosphate and the amine. | - | |

| 2. Dansylation | Amine-modified Nucleic Acid | The product from the first step. | - |

| Dansyl Chloride | The fluorescent labeling reagent. | Covalent attachment of the dansyl fluorophore via a sulfonamide bond. | |

| Analysis | Reverse-Phase HPLC | Purification and analysis of the final product. | Separation of labeled from unlabeled nucleic acids. |

| UV/Fluorescence Detector | Detection and quantification. | Detection sensitivity can reach the sub-picomole level. nih.gov |

This phosphoramidation approach represents a facile and efficient strategy for the fluorescent postlabeling of nucleic acids, finding applications in areas such as DNA damage assays and the development of nucleic acid probes. nih.gov

Applications in Biomolecular Labeling and Structural Elucidation

Strategies for Protein and Peptide Labeling

The reactive primary amine of dansyl ethylenediamine (B42938) hydrochloride allows for its conjugation to various functional groups within proteins and peptides. This labeling is instrumental in a range of analytical techniques.

While the parent compound, dansyl chloride, is well-known for its reactivity towards primary amines, such as the ε-amino group of lysine (B10760008) residues, the application of dansyl ethylenediamine hydrochloride for this purpose is less direct. The primary amine of dansyl ethylenediamine can be activated to react with carboxyl groups on proteins, but direct labeling of amino acid residues like lysine is more commonly achieved with dansyl chloride.

The sulfhydryl group of cysteine residues presents another potential target for labeling. However, direct reaction of this compound with sulfhydryl groups is not a standard method. Specific reagents targeting cysteine residues, such as maleimide (B117702) derivatives, are more commonly employed for this purpose.

The "dansyl method," a classical technique for N-terminal amino acid analysis, traditionally utilizes dansyl chloride. This reagent reacts with the α-amino group of the N-terminal amino acid of a peptide or protein. Subsequent acid hydrolysis cleaves all peptide bonds, leaving the fluorescently tagged N-terminal amino acid, which can then be identified by chromatography.

A variation of this, the Dansyl-Edman method, combines the principles of Edman degradation with the high sensitivity of dansyl-based detection. In this procedure, after each cycle of Edman degradation, a small portion of the remaining peptide is subjected to N-terminal labeling with dansyl chloride to identify the newly exposed amino acid. While dansyl chloride is the established reagent, the fundamental chemistry involving the reaction of a sulfonyl chloride with a primary amine is the cornerstone of this technique.

The labeling of glycoproteins and polysaccharides with dansyl derivatives often targets their carbohydrate moieties. A common strategy involves the oxidation of cis-diols in the sugar rings to generate aldehydes, which can then be reacted with a hydrazine-containing fluorescent tag. Dansyl hydrazine (B178648) is a frequently used reagent for this purpose, forming a stable hydrazone linkage with the oxidized glycoprotein (B1211001) or polysaccharide.

While this compound does not possess a hydrazine group, its primary amine can, in principle, react with aldehydes to form a Schiff base, which can be subsequently stabilized by reduction. However, the use of dansyl hydrazine is more established and efficient for this specific application.

A summary of biomolecules tagged with dansyl derivatives and the corresponding detection methods is presented in the table below.

| Biomolecule | Dansyl Derivative Used | Linkage Type | Detection Method |

| Peptides (N-terminus) | Dansyl chloride | Sulfonamide | Chromatography (TLC, HPLC) |

| Glycoproteins | Dansyl hydrazine | Hydrazone | Fluorometry, Gel Electrophoresis |

| Polysaccharides | Dansyl hydrazine | Hydrazone | Fluorescence Microscopy |

The immobilization of proteins onto solid supports is crucial for various biotechnological applications, including the development of biosensors and protein microarrays. While direct immobilization using this compound is not a standard technique, the principles of covalent coupling can be applied. The primary amine of dansyl ethylenediamine can be utilized for attachment to surfaces functionalized with reactive groups such as N-hydroxysuccinimide (NHS) esters or epoxides.

Alternatively, the amine group can be used in carbodiimide-mediated coupling to link to carboxyl groups on a solid support. A more common approach involves the use of ethylenediamine itself to functionalize a surface, creating primary amine groups that can then be used for protein coupling.

Nucleic Acid Labeling and Functional Studies

The fluorescent labeling of nucleic acids is essential for a multitude of molecular biology techniques, including DNA sequencing, hybridization assays, and studies of DNA-protein interactions.

Direct, single-step labeling of nucleotides and DNA using this compound is not a widely reported method. However, a two-step method has been described that utilizes ethylenediamine and dansyl chloride to achieve fluorescent labeling of the 5'-phosphate of nucleic acids.

In this procedure, the 5'-phosphate of a nucleotide is first reacted with ethylenediamine to introduce a primary amine group via a phosphoramidate (B1195095) linkage. This newly introduced amine is then subsequently labeled with dansyl chloride. This method allows for the attachment of the fluorescent dansyl group to the 5'-end of DNA. The detection of these dansylated mononucleotides can be achieved with high sensitivity using reverse-phase HPLC with a fluorescence detector.

A table summarizing the key aspects of this labeling strategy is provided below.

| Component | Reagent 1 | Reagent 2 | Point of Attachment | Linker |

| 5'-Mononucleotides | Ethylenediamine | Dansyl chloride | 5'-Phosphate | Phosphoramidate-Sulfonamide |

| Calf-Thymus DNA | Ethylenediamine | Dansyl chloride | 5'-Phosphate | Phosphoramidate-Sulfonamide |

Methodologies for DNA Damage Assessment via Post-Labeling

The chemical compound this compound plays a crucial role in the sensitive detection of DNA damage through fluorescence post-labeling techniques. This methodology provides a robust approach to assaying for DNA modifications by attaching a fluorescent tag to nucleotides after the DNA has been enzymatically digested.

The core of this method involves a two-step chemical process. nih.gov First, DNA samples, such as calf-thymus DNA, are enzymatically hydrolyzed into their constituent 5'-mononucleotides (5'-dNmp). nih.gov The 5'-phosphate group of these nucleotides is then activated for labeling through a phosphoramidation reaction with ethylenediamine (EDA). nih.gov This step forms a phosphoramidate intermediate with a free aliphatic amino group. nih.gov In the second step, this free amino group is conjugated with a dansyl-containing reagent, effectively attaching the fluorescent dansyl moiety to the nucleotide via the ethylenediamine linker. nih.gov

This post-labeling strategy allows for the highly sensitive detection of both normal and modified nucleotides. The resulting dansylated nucleotides can be separated and quantified using high-performance liquid chromatography (HPLC) with a fluorescence detector. nih.gov Research has demonstrated that this technique can achieve sub-picomole levels of detection, with a demonstrated limit of 200 femtomoles (fmol). nih.gov HPLC analysis of dansylated digests from both irradiated and non-irradiated DNA has shown that the combination of enzymatic digestion and fluorescence post-labeling is a viable and novel approach to assaying for DNA damage. nih.gov

Table 1: Key Findings in DNA Damage Assessment via Dansyl Post-Labeling

| Parameter | Finding | Reference |

|---|---|---|

| Labeling Strategy | Two-step process: 1) 5'-phosphoramidation with ethylenediamine, 2) Conjugation with Dansyl chloride. | nih.gov |

| Detection Method | Reverse-phase High-Performance Liquid Chromatography (HPLC) with fluorescence detection. | nih.gov |

| Detection Sensitivity | Sub-picomole level, down to 200 fmol. | nih.gov |

| Advantage over Fluorescein | Less interference from excess labeling reagent, simplifying the HPLC analysis and overall assay. | nih.gov |

Detection and Quantification of Amine Metabolites

Dansyl derivatization is a powerful and widely used technique for the analysis of metabolites containing primary and secondary amine groups. The process enhances detection by improving chromatographic retention on reverse-phase columns and boosting signal in positive mode electrospray ionization mass spectrometry. nih.gov

Analytical Applications in Complex Biological Matrices (e.g., Tissue Culture, Blood Cells)

Dansyl ethylenediamine and its related derivatizing agent, dansyl chloride, are effectively used for the detection and quantification of amines in complex biological samples such as tissue culture, blood cells, and plasma. biosynth.comgoogle.com The fluorescent properties of the dansyl group enable sensitive detection, making it ideal for analyzing low-concentration metabolites. biosynth.com

Automated on-line liquid chromatography procedures have been developed for the pre-column derivatization of amines with dansyl chloride in biological samples. nih.gov These systems allow for sample clean-up, derivatization, and subsequent separation and detection via HPLC with fluorescence or chemiluminescence detectors. nih.gov Such methods have been optimized for various compounds, including amphetamine and related substances, with high recovery rates (98-108%) and good precision. nih.gov

In the context of metabolomics, this derivatization has been applied to analyze the amine-containing metabolites in human aortic endothelial cells. nih.gov By combining isobaric tags with capillary liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have achieved absolute quantitation of 32 different amines in a single run, allowing for the rapid determination of metabolic pathway activation in response to stimuli like a glucose challenge. nih.gov Furthermore, a method based on Ultra-Performance Liquid Chromatography-high resolution mass spectrometry (UHPLC-LTQ Orbitrap) coupled with dansyl chloride derivatization has been developed to analyze the amine metabolite profile in human plasma. google.com This technique successfully detects a wide range of amine metabolites, including amino acids and dipeptides, from small plasma samples. google.com

Table 2: Applications of Dansyl Derivatization in Biological Matrices

| Biological Matrix | Analytical Technique | Analytes | Reference |

|---|---|---|---|

| General Biological Samples | HPLC with Fluorescence/Chemiluminescence Detection | Amphetamine and related compounds | nih.gov |

| Human Plasma | UHPLC-LTQ Orbitrap Mass Spectrometry | 113 amine metabolites (amino acids, dipeptides, etc.) | google.com |

| Human Aortic Endothelial Cells (Tissue Culture) | Capillary LC-MS/MS with isobaric tags | 32 specific amine metabolites | nih.gov |

| Fecal and Intestinal Samples | HPLC with Fluorescence Detection | Biogenic amines (cadaverine, histamine, putrescine, etc.) | researchgate.net |

Comprehensive Amine Metabolite Profiling using Derivatization

The derivatization of amines with dansyl reagents is a cornerstone of modern metabolomics for achieving comprehensive profiling of the "amine metabolome". A particularly powerful approach is differential chemical isotope labeling (CIL) using liquid chromatography-mass spectrometry (LC-MS). citedrive.comresearchgate.netnih.gov

This method utilizes ¹²C- (light) and ¹³C- (heavy) isotopic versions of dansyl chloride to label metabolites in two different samples (e.g., control vs. treated). nih.gov After labeling, the samples are mixed and analyzed together in a single LC-MS run. nih.gov Since the light and heavy labeled versions of the same metabolite are chemically identical, they co-elute from the LC column. nih.gov However, they appear as a pair of peaks in the mass spectrum with a specific mass difference, allowing for precise relative quantification by comparing the peak intensities. nih.gov This CIL LC-MS technique provides high sensitivity, broad metabolome coverage, and accurate quantification for amine- and phenol-containing metabolites. citedrive.comresearchgate.net

This strategy enables the high-throughput analysis of hundreds or even thousands of amine metabolites in complex biological samples like human urine and serum. citedrive.comnih.gov By enhancing analytical robustness and reducing runtime, it is highly suitable for large-scale studies, such as those aimed at discovering putative disease biomarkers. citedrive.comresearchgate.net The derivatization not only improves quantification but also enhances the ionization efficiency and chromatographic separation of the metabolites, making it possible to create a more complete picture of metabolic function and dysfunction in human disease. nih.govnih.gov

Table 3: Principles of Comprehensive Amine Profiling with Isotope Dansylation

| Component | Description | Advantage | Reference |

|---|---|---|---|

| Labeling Reagent | Isotopic dansyl chlorides (e.g., ¹²C- and ¹³C-DnsCl) are used to tag amines in different samples. | Enables differential labeling for comparative analysis. | nih.gov |

| Methodology | Chemical Isotope Labeling (CIL) followed by Liquid Chromatography-Mass Spectrometry (LC-MS). | Allows for mixing of samples, reducing analytical variability and increasing throughput. | citedrive.comresearchgate.net |

| Quantification | Relative quantification is achieved by comparing the intensity ratios of the light/heavy isotope-labeled metabolite pairs. | High accuracy and precision in quantification. | nih.gov |

| Application | Comprehensive profiling of the amine/phenol (B47542) sub-metabolome in large-scale studies for biomarker discovery. | High coverage of metabolites and suitability for high-throughput screening. | citedrive.comresearchgate.net |

Advanced Research Applications and Methodological Advancements

Development of Fluorescent Probes for Specific Analytes

The dansyl group, a derivative of naphthalene (B1677914) sulfonic acid, is a well-established fluorophore. When conjugated with ethylenediamine (B42938), it forms a versatile platform that can be further modified to create highly specific fluorescent probes. These probes operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), allowing for the sensitive detection of a wide range of analytes.

The ethylenediamine portion of the molecule provides a convenient chelation site for metal ions. The binding of a metal ion to this site can significantly alter the electronic properties of the dansyl fluorophore, leading to a detectable change in fluorescence, such as quenching or enhancement.

Zinc (II) Probes: Researchers have synthesized novel fluorescent chemosensors for Zn(II) by conjugating a dansyl group with dipeptides. nih.gov One such probe, DSH, exhibited a "turn-on" fluorescent response to Zn(II) ions in aqueous solutions with a calculated detection limit of 11.2 nM. nih.gov The mechanism is based on the generation of a monomer-excimer system upon zinc binding. nih.gov Another approach involved creating a probe with aggregation-induced emission (AIE) properties, which showed high sensitivity for Zn(II) with a detection limit as low as 2.1 x 10⁻⁸ M. rsc.org The design of these probes often leverages the d-picolyamine (DPA) unit as the zinc chelator. mtu.edu

Copper (II) Probes: Several dansyl-based probes have been developed for the selective detection of Cu2+. rsc.org A probe synthesized from a glycyl-L-tyrosine-modified dansyl derivative (D-GT) demonstrated fluorescence quenching upon coordination with Cu2+ in aqueous solutions over a wide pH range (6-12). nih.gov The limit of detection for Cu2+ was found to be 0.69 µM. nih.gov Another design, which incorporated a dipeptide (glycyl-L-glutamine), also operated via fluorescence quenching and had a detection limit of 1.52 µM. nih.gov The binding stoichiometry for these probes with Cu2+ is typically 1:1. nih.govnih.gov

Mercury (II) Probes: Dansyl-appended rhodamine B has been used to create a probe that can selectively sense Hg2+ and Cu2+. researchgate.net This probe exhibits a ratiometric fluorescent response to Hg2+, attributed to fluorescence resonance energy transfer (FRET) from the dansyl unit to the rhodamine moiety. researchgate.net An amphiphilic dansyl probe has also been shown to detect Hg2+ through an aggregation-induced quenching mechanism, with a limit of detection of 6.41 µM. nih.gov

| Target Ion | Probe Design Principle | Response Mechanism | Detection Limit | Reference |

|---|---|---|---|---|

| Zn(II) | Dansyl-dipeptide (DSH) | Turn-on fluorescence (Monomer-Excimer) | 11.2 nM | nih.gov |

| Zn(II) | Aggregation-Induced Emission (AIE) | Turn-on fluorescence | 21 nM | rsc.org |

| Cu(II) | Dansyl-glycyl-L-tyrosine (D-GT) | Fluorescence quenching | 0.69 µM | nih.gov |

| Cu(II) | Dansyl-dipeptide (DG) | Fluorescence quenching | 1.52 µM | nih.gov |

| Hg(II) | Dansyl-Rhodamine | Ratiometric (FRET) | Not Specified | researchgate.net |

| Hg(II) | Amphiphilic Dansyl | Turn "on-off" (Aggregation Quenching) | 6.41 µM | nih.gov |

The fluorescence of the dansyl group is highly sensitive to the polarity of its microenvironment and to protonation events. unimib.it Specifically, the dimethylamino group on the naphthalene ring can be protonated in acidic conditions. This protonation disrupts the intramolecular charge transfer (ICT) process that is responsible for the strong fluorescence, leading to significant quenching. nih.govresearchgate.net

Researchers have exploited this property to design effective fluorescent pH probes. A simple probe synthesized from dansyl chloride and thiosemicarbazide (B42300) showed a 99.5% decrease in fluorescence intensity at 510 nm as the pH dropped from 10.88 to 1.98, with a pKa value of 4.98. nih.gov The response is rapid, reversible, and shows negligible interference from common metal ions. nih.govresearchgate.net Similarly, chemically modified dansyl probes, such as trimethylethylenediamine naphthalene sulfonamide (trinsyl), exhibit a greater than 25-fold increase in fluorescence intensity upon the addition of acid, making them effective diagnostics for proton diffusion. nih.gov The study of how pH influences the fluorescence spectrum of dansyl-based ligands has shown that different functional groups (dimethylamino, carboxylic acid, phenol (B47542), sulfonamide) are protonated or deprotonated at distinct pH values, leading to characteristic spectral shifts. mdpi.com

The high sensitivity and selectivity of dansyl-based probes extend their utility to environmental monitoring. Probes designed for metal ion detection have been successfully applied to determine Cu2+ concentrations in real drinking water samples, demonstrating their potential for use in complex environmental matrices. nih.govnih.gov Beyond metal ions, dansyl derivatives are being explored for detecting other environmental pollutants. For instance, an amphiphilic dansyl probe has been shown to detect the explosive trinitrophenol (TNP) in acetonitrile (B52724) through a fluorescence "on-off" response, with a detection limit of 4.3 µM. nih.gov The development of probes for heavy-metal-based nanomaterials is also an active area of research, addressing the need for reliable techniques to monitor the release of these emerging contaminants into the environment. mdpi.com While specific applications for hazardous vapor detection using dansyl ethylenediamine hydrochloride are less documented, general-purpose toxic vapor analyzers are used for detecting a wide range of organic and inorganic compounds in the air. fishersci.com

Molecularly Imprinted Polymer Technologies

Molecularly imprinted polymers (MIPs) are synthetic materials, often called "plastic antibodies," that are created to have high-affinity binding sites for a specific target molecule. mdpi.com Dansyl ethylenediamine is a valuable functional monomer in this technology, providing a fluorescent signaling component that can report on the binding of a target analyte. medchemexpress.com

A key application of this technology is the creation of sensors for large biomolecules like proteins. mdpi.com In a typical process, a functional monomer containing the dansyl group is co-polymerized with cross-linking monomers in the presence of a template protein, such as Human Serum Albumin (HSA). nih.govresearchgate.net After polymerization, the template protein is removed, leaving behind cavities that are complementary in shape and chemical functionality to the protein.

One successful approach involves using a specifically designed monomer, dansyl ethylenediamine-conjugated O-acryloyl L-hydroxyproline (Hyp-En-Dans). nih.govresearchgate.net The rigid structure of the hydrogen-bondable pyrrolidine (B122466) moiety in this monomer contributes significantly to binding specificity. nih.govresearchgate.net These HSA-imprinted polymers (HSA-IP) can be fabricated as thin films on glass substrates. nih.govcapes.gov.br Another strategy uses a supramolecular assembly of peptide multi-functional blocks to create hybrid peptide-polymer imprinted materials (dansyl-HyPPI). rsc.org In this method, a dansyl-modified amino acid recognition element (AARE) is incorporated into a hydrogel network, positioning the dye within the binding cavity to effectively report on the binding event. rsc.org

The core function of incorporating the dansyl group into MIPs is to directly transduce the event of the target protein binding into a measurable fluorescent signal. nih.govresearchgate.net When the target protein, such as HSA, rebinds to the imprinted cavity, it alters the microenvironment of the dansyl fluorophore. This change can lead to a significant increase or decrease in fluorescence intensity.

For HSA-imprinted polymers made with Hyp-En-Dans, a specific and strong fluorescence enhancement is observed upon HSA binding. nih.gov In contrast, other non-target proteins like bovine serum albumin, chymotrypsin, and lysozyme (B549824) induce a much weaker response, demonstrating the high selectivity of the imprinted sites. nih.govresearchgate.net In dansyl-HyPPI hydrogels, the fluorescence intensity of the dansyl group increases considerably in a dose-dependent manner upon incubation with Bovine Serum Albumin (BSA), the template protein. rsc.org A linear dynamic range of 0.20–2.65 μM was observed for BSA, with a calculated limit of detection of approximately 0.56 μM. rsc.org The sensitivity of these imprinted materials can be quantified using a sensitivity factor (S_f) and an imprinted sensitivity (IS) ratio, which compares the response of the imprinted polymer to a non-imprinted control polymer. For the dansyl-HyPPI system, the IS value was 21, confirming a highly responsive material. rsc.org

| MIP System | Template Protein | Competitor Protein | Selectivity (α) | Finding | Reference |

|---|---|---|---|---|---|

| HSA-IP with Hyp-En-Dans | Human Serum Albumin (HSA) | Bovine Serum Albumin (BSA) | Not Quantified (weaker response) | Specific fluorescence change for HSA, weaker for other proteins. | nih.govresearchgate.net |

| Dansyl-HyPPI | Bovine Serum Albumin (BSA) | Ovalbumin (OVA) | 1.25 | Good selectivity for the imprinted molecule. | rsc.org |

| Dansyl-HyPPI | Bovine Serum Albumin (BSA) | Lysozyme (LYS) | 6.02 | Demonstrates strong selectivity against LYS. | rsc.org |

This transduction mechanism is highly effective because non-specific binding of proteins to the polymer matrix, which can be a problem in other sensor types, does not typically contribute to the specific fluorescence change. This ensures that the signal is a true representation of the specific recognition event within the imprinted cavity. nih.govresearchgate.net

Strategies for Controlling Protein Corona Formation

When nanomaterials are introduced into biological fluids, proteins and other biomolecules rapidly adsorb to their surface, forming a complex layer known as the "protein corona". mdpi.com This corona alters the nanomaterial's physicochemical properties, influencing its circulation lifetime, cellular uptake, and potential toxicity. mdpi.com Consequently, developing strategies to control or modulate protein corona formation is critical for the advancement of nanomedicine.

While this compound is not a control agent itself, fluorescent probes are indispensable for studying and validating these control strategies. The use of fluorescent labeling allows for the direct visualization and quantification of protein adsorption onto nanoparticle surfaces. nih.govacs.orgnih.gov For instance, techniques like fluorescence microscopy, including advanced super-resolution methods, rely on tagging proteins with dyes to analyze the composition and spatial arrangement of the corona on individual nanoparticles. acs.orgnih.gov

Research has demonstrated the synthesis of protein-imprinted polymers using a dansyl ethylenediamine-conjugated monomer. nih.gov These polymers were capable of specific protein binding, which was transduced into a fluorescent signal change. nih.gov This highlights the potential for creating highly selective sensing platforms based on dansyl ethylenediamine to monitor the binding of specific proteins within the complex milieu of the corona, thereby assessing the efficacy of corona-controlling surface modifications. nih.gov Although newer label-free methods are emerging, fluorescence-based techniques remain a powerful and widely used tool for investigating protein-nanoparticle interactions due to their high sensitivity and the detailed insights they provide. nih.govacs.org

Investigations of Biomolecular Interactions and Dynamics

The dansyl fluorophore is exceptionally sensitive to the polarity of its local environment. When a dansyl-labeled molecule transitions from an aqueous environment to a hydrophobic binding pocket on a protein, its fluorescence emission intensity often increases and the emission maximum shifts to a shorter wavelength (a blue shift). wikipedia.org This property is exploited to study a wide range of biomolecular events.

The stability and correct folding of proteins are paramount to their biological function. mdpi.com Dansyl derivatives are valuable tools for monitoring these characteristics. nih.govnih.gov Studies have utilized dansyl chloride, which readily reacts with primary amines like the side chain of lysine (B10760008), to covalently label proteins and probe their structural integrity. nih.gov A key advantage is that the small size of the dansyl group often has a negligible effect on the native-like conformation of proteins and their complexes. nih.gov

Research on model proteins such as myoglobin (B1173299) and alcohol dehydrogenase has shown that dansylation can be performed under native conditions across a range of pH values. nih.gov The stability of the labeled protein can then be assessed using techniques like native mass spectrometry and ion mobility mass spectrometry. By subjecting the protein to stressors (e.g., collision-induced unfolding), researchers can detect subtle changes in stability, with the number of incorporated dansyl labels providing information on the accessibility of reactive residues, which changes as a protein unfolds. nih.gov The melting temperature (Tm), a key indicator of protein stability, can be determined by monitoring the fluorescence of an external dye that binds to hydrophobic regions exposed during thermal denaturation. mdpi.com Ligand binding typically increases a protein's Tm, and fluorescent thermal shift assays can reliably measure these changes. mdpi.com

Table 1: Experimental Conditions for Protein Dansylation This table is interactive. Users can sort and filter the data.

| Protein Model | pH of Labeling | Organic Solvent | Key Finding | Reference |

|---|---|---|---|---|

| Myoglobin | 6.0 | Acetonitrile (2%) | Dominant population was myoglobin with one dansyl label. | nih.gov |

| Myoglobin | 7.0 | Acetonitrile (2%) | After 15 mins, no unlabeled protein remained; a three-dansyl population emerged. | nih.gov |

| Myoglobin | 9.5 | Acetonitrile (2%) | Robust labeling with a distribution of 1–5 dansyl moieties observed at 5 mins. | nih.gov |

Understanding how proteins interact with each other and with essential cofactors is fundamental to cell biology. Dansyl labeling provides a robust method for investigating these interactions under native-like conditions. nih.gov The covalent attachment of the dansyl probe to solvent-accessible lysine residues can be used in conjunction with mass spectrometry to map interaction interfaces. nih.gov Lysine residues located at the interface of a protein-protein complex are shielded and thus will not be labeled; identifying these unlabeled residues helps to delineate the binding site. nih.gov

Studies using myoglobin, a monomeric protein with a non-covalently bound heme cofactor, demonstrated that the incorporation of up to three dansyl moieties did not interfere with the protein-cofactor interaction, as the heme group remained bound. nih.gov Similarly, experiments with the larger, multimeric protein alcohol dehydrogenase showed that dansylation did not disrupt the protein-protein interactions that maintain its quaternary structure. nih.govnih.gov These findings establish that dansyl-based labeling is a gentle technique suitable for studying non-covalent biological assemblies. nih.gov

Identifying where a small molecule ligand binds to a target protein is a crucial step in drug discovery and mechanistic enzymology. researchgate.net Fluorescent probes are frequently employed for this purpose. researchgate.net One effective strategy involves competition assays. If a fluorescent probe is known to bind in a specific pocket, the displacement of this probe by an unlabeled ligand of interest confirms that they share a binding site.

Furthermore, covalent labeling with dansyl derivatives can pinpoint binding sites. nih.gov By comparing the labeling pattern of a protein in the presence and absence of a ligand, one can identify residues that are protected from labeling by the bound ligand. nih.gov This "footprinting" approach indicates that these residues are at or near the ligand-binding site. This combination of covalent labeling and mass spectrometry is a powerful tool for identifying ligand-binding sites, even without high-resolution structural data. nih.gov

Proteins are dynamic entities that often undergo conformational changes to perform their functions, a classic example being allosteric regulation. Allosteric effects occur when the binding of a ligand at one site influences the binding or activity at a distant site on the protein. These effects are mediated by changes in the protein's three-dimensional structure.

The environmental sensitivity of the dansyl probe makes it an excellent reporter of such conformational changes. nih.gov A change in the protein's shape can alter the local environment of an attached dansyl probe, leading to a change in its fluorescence signal. Moreover, allosteric effects can be investigated by monitoring the accessibility of lysine residues to dansylation. nih.gov If a conformational change induced by an allosteric effector exposes or conceals lysine residues, this will result in an increased or decreased number of incorporated dansyl labels, which can be quantified by mass spectrometry. nih.gov

Fluorescent probes are widely used in the development of assays for enzyme kinetics and for screening potential inhibitors. nih.govnih.gov These assays often use a substrate that has been modified to be non-fluorescent or to have its fluorescence quenched. Upon enzymatic cleavage, a fluorescent product is released, and the rate of its formation can be monitored in real-time.

Human renal dipeptidase (DPEP1) is a membrane-bound zinc metalloenzyme that plays a role in renal metabolism, including the final step in the breakdown of glutathione. Inhibition of this enzyme is a therapeutic strategy. For example, the inhibitor cilastatin (B194054) is co-administered with certain antibiotics to prevent their degradation by renal dipeptidase. Kinetic studies of this enzyme have been performed using spectrophotometric assays with specific substrates like glycyldehydrophenylalanine and various inhibitors.

While fluorescent assays are common for many peptidases, including the use of dansyl-peptide substrates for leucine (B10760876) aminopeptidase (B13392206) and advanced near-infrared probes for dipeptidyl peptidase 4 (DPP-4) nih.gov, specific studies detailing the use of this compound for kinetic or inhibition analysis of human renal dipeptidase are not prominent in the reviewed scientific literature. The development of such a specific probe would, however, align with established methodologies for studying related enzymes.

Quantification of Small Molecule-Protein Interactions (e.g., FRET-based Assays)

Dansyl ethylenediamine is a pivotal tool in the quantitative analysis of interactions between small molecules and proteins, frequently employing Förster Resonance Energy Transfer (FRET). FRET is a mechanism describing energy transfer between two light-sensitive molecules (fluorophores). nih.gov In this context, the dansyl moiety of dansyl ethylenediamine serves as an excellent FRET acceptor for the intrinsic fluorescence of tryptophan residues found in proteins. acs.orgnih.gov

Tryptophan, an amino acid commonly located in or near the ligand-binding sites of proteins, can be selectively excited (typically around 295 nm). acs.orgresearchgate.net When a small molecule labeled with dansyl ethylenediamine binds to the protein in proximity to a tryptophan residue, the energy from the excited tryptophan (the donor) is transferred non-radiatively to the dansyl group (the acceptor). This energy transfer quenches the tryptophan's fluorescence and simultaneously excites the dansyl group, leading to its own characteristic fluorescence emission at a longer wavelength (around 492 nm). nih.govsigmaaldrich.com

The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor. By measuring the change in fluorescence intensity of either the tryptophan or the dansyl group, researchers can precisely quantify the binding event. nih.gov This methodology allows for the determination of critical binding parameters, such as dissociation constants (Kd) and competitive inhibition constants (Ki), providing deep insights into molecular recognition events. acs.orgresearchgate.net FRET-based assays using dansyl derivatives have proven to be highly sensitive and more precise than other methods like fluorescence polarization or quenching for certain systems. acs.orgfigshare.com

Table 1: Application of Dansyl Moiety in FRET-Based Protein Interaction Assays

| Parameter | Description | Relevance in Dansyl-based FRET | Reference |

| Donor Fluorophore | Intrinsic tryptophan residues within a protein. | Naturally present in many proteins, eliminating the need for external protein labeling. | acs.org |

| Acceptor Fluorophore | The dansyl group on a small molecule ligand (e.g., Dansyl ethylenediamine). | Its spectral properties overlap well with tryptophan's emission, making it an efficient energy acceptor. | nih.gov |

| Principle of Measurement | Excitation of tryptophan leads to energy transfer to the bound dansyl-labeled ligand, causing a measurable change in fluorescence. | The change in fluorescence is directly proportional to the extent of binding. | nih.gov |

| Quantitative Outputs | Dissociation constant (Kd), Inhibition constant (Ki). | Enables the precise quantification of binding affinity and competitive interactions. | acs.orgresearchgate.net |

| Advantages | High sensitivity, no need for protein modification, real-time measurement. | Provides a robust and accurate method for studying molecular interactions. | acs.orgfigshare.com |

Integration in High-Resolution Analytical Chemistry Techniques

The unique fluorescent properties of this compound make it a superior derivatizing agent for enhancing detection in a variety of high-resolution analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

In HPLC, Dansyl ethylenediamine is used as a pre-column derivatization reagent to tag analytes that lack a native chromophore or fluorophore, thereby enabling highly sensitive fluorescence detection. capes.gov.brnih.gov The primary amine group of dansyl ethylenediamine can be covalently coupled to molecules containing reactive functional groups, such as carboxylic acids, through a simple and robust reaction. nih.gov

Once derivatized, the formerly non-detectable analyte is now tagged with the intensely fluorescent dansyl group. bsu.edu This allows for its separation via reversed-phase HPLC and subsequent detection at extremely low levels, often in the sub-picomole range. nih.gov This technique has been successfully applied to the analysis of a wide range of compounds, including carboxylic acids, fatty acids, and amino acids, in complex biological matrices. capes.gov.brnih.gov The stability of the dansyl derivatives ensures reliable and reproducible quantification. bsu.edu

Table 2: HPLC-Fluorescence Detection using Dansyl Derivatization

| Analyte Class | Derivatization Target | Typical Detection Limit | Application Example | Reference |

| Carboxylic Acids | Carboxyl group | ng/mL range | Analysis of anti-inflammatory drugs | capes.gov.br |

| Amino Acids | N-terminus | Nanomolar quantities | N-terminal amino acid identification in proteins | bsu.edu |

| Nucleotides | 5'-phosphate group | Sub-picomole | Assay for DNA damage | nih.gov |

| Amines | Primary/Secondary amine | Low mcg/mL | Determination in pharmaceutical substances | researchgate.netmdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization for Enhanced Detection

The use of dansyl-based derivatization is a powerful strategy to enhance the performance of LC-MS analyses. researchgate.net Many small molecules, such as steroids and certain metabolites, have low ionization efficiencies in common LC-MS interfaces like electrospray ionization (ESI), leading to poor sensitivity. researchgate.netnih.gov

Derivatization with a reagent containing the dansyl moiety, such as Dansyl chloride or Dansyl hydrazine (B178648), introduces a tertiary amine group into the analyte's structure. nih.gov This tertiary amine is readily protonated, which significantly boosts the signal in positive mode ESI-MS. nih.gov This chemical modification can improve detection sensitivity by one to several orders of magnitude. nih.gov The derivatization not only enhances ionization but can also improve the chromatographic separation of isomers. nih.gov This approach has been widely used for the sensitive quantification of steroids, carbonyl-containing metabolites, amino acids, and fatty acids in various biological samples. nih.govnih.govnih.gov

Table 3: Enhanced LC-MS Detection via Dansyl Derivatization

| Analyte Class | Derivatizing Reagent | Mechanism of Enhancement | Improvement | Reference |

| Steroids | Dansyl chloride | Introduction of an easily ionizable moiety. | 2- to 8-fold improvement in estrogen response. | nih.gov |

| Carbonyls | Dansyl hydrazine | Addition of a readily protonated tertiary amine. | Significantly increased MS signals. | nih.gov |

| Amino Acids | Dansyl chloride | Improved retention on reverse phase columns and boosted ESI signal. | Enables robust analysis of all 20 proteinogenic amino acids. | nih.gov |

| Fatty Acids | Dansyl hydrazine | Significant improvement in sensitivity. | Allows for holistic profiling of fatty acid metabolism. | nih.gov |

Quantitative Spectrophotometric and Fluorimetric Assays

The inherent fluorescence of the dansyl group is the cornerstone of various quantitative assays. Fluorimetric assays are generally much more sensitive than their spectrophotometric counterparts and are widely used for determining enzyme kinetics and for high-throughput screening. creative-enzymes.comnih.gov These assays function by detecting a change in the fluorescence properties of the system as a reaction proceeds. antibodiesinc.com

For instance, an enzyme's activity can be quantified by using a substrate that has been modified with Dansyl ethylenediamine. When the enzyme acts on the substrate, the cleavage or modification of the molecule can lead to a significant change in the fluorescence signal (either an increase or decrease in intensity, or a shift in wavelength). This change is directly proportional to the enzyme's activity. creative-enzymes.com Similarly, fluorescence anisotropy assays can be employed, where the binding of a small, rapidly rotating dansyl-labeled molecule to a larger, slower-tumbling protein results in a measurable increase in fluorescence polarization, allowing for the quantification of binding. mdpi.com

Table 5: Principles of Fluorimetric Assays Using Dansyl Probes

| Assay Type | Principle | Measured Parameter | Application | Reference |

| Intensity-Based Assay | Enzymatic reaction causes the formation or consumption of a fluorescent dansyl-product. | Change in fluorescence intensity over time. | Measuring enzyme activity and kinetics. | creative-enzymes.comnih.gov |

| FRET Assay | Binding event brings a dansyl-acceptor close to a donor fluorophore (e.g., Tryptophan). | Quenching of donor fluorescence and/or increase in acceptor fluorescence. | Quantifying molecular binding. | acs.org |

| Fluorescence Anisotropy (FA) Assay | Binding of a small dansyl-labeled molecule to a large protein slows its rotation. | Increase in the polarization of the emitted fluorescence. | Quantifying transglutaminase activity. | mdpi.com |

Development of Universal Standard Reagents for Quantitative Analysis

A significant challenge in quantitative metabolomics and other fields is the accurate and reproducible quantification of analytes across different samples and laboratories. The development of universal standard reagents is a key step in addressing this issue. Dansyl-based reagents, including Dansyl ethylenediamine, hold great potential in this area.

By using a single, robust derivatization chemistry, a comprehensive standard library of known metabolites, each tagged with the dansyl group, can be created. This library, containing the precise mass and retention time for each dansyl-labeled standard, facilitates unambiguous identification and absolute quantification of metabolites in complex biological samples via LC-MS.

Furthermore, the dansylation reaction can be used for sample amount normalization. By measuring the total UV absorbance or fluorescence of all dansyl-labeled compounds in a sample, the total concentration of reactive metabolites (e.g., the amine and phenol submetabolome) can be determined. This allows for the adjustment of sample loading volumes to ensure that equal amounts of total metabolites are being compared, which is crucial for accurate comparative analysis. The development of such standardized methods and reagents based on Dansyl ethylenediamine would significantly improve the accuracy and inter-laboratory comparability of quantitative analytical studies.

Theoretical and Mechanistic Investigations of Dansyl Ethylenediamine Fluorophores

Supramolecular Interactions and Selective Anion Binding Properties

Dansyl ethylenediamine (B42938) has been identified as a functional unit that facilitates the selective binding of anions, a cornerstone of supramolecular chemistry. The ability of a host molecule to recognize and bind specific anions is critical for the development of chemosensors, catalysts, and systems that mimic biological transport. The fundamental mechanism of anion recognition by dansyl ethylenediamine-containing receptors often involves a combination of electrostatic interactions and hydrogen bonding.

The ethylenediamine moiety, particularly when protonated, can serve as a potent hydrogen-bond donor. This, coupled with the inherent photophysical properties of the dansyl group, allows for the creation of fluorescent sensors where an anion binding event is transduced into a measurable change in fluorescence. nih.gov In these systems, the receptor's cavity or binding cleft is designed to be complementary to the target anion in terms of size, shape, and charge.

While primarily recognized for its role in anion sensing, the dansyl ethylenediamine ligand has also been incorporated into sophisticated supramolecular assemblies for cation recognition. Studies have shown its use in vesicle-based systems for the cooperative binding of metal ions like copper (II), where the ligand is embedded in a lipid bilayer. nih.govpnas.org In these constructs, the binding of the metal ion to the ethylenediamine group on the vesicle surface leads to a quenching of the dansyl fluorescence, providing a clear signal for the recognition event. nih.gov This demonstrates the versatility of the dansyl ethylenediamine unit in constructing complex, responsive supramolecular architectures at interfaces. pnas.org

The design of such sensors often targets anions of significant biological or environmental relevance. The table below lists common anions that are targets for recognition by synthetic fluorescent chemosensors.

Table 1: Common Anions Targeted by Fluorescent Sensors

| Anion | Chemical Formula | Relevance |

|---|---|---|

| Fluoride | F⁻ | Water treatment, industrial waste |

| Chloride | Cl⁻ | Biological fluids, cystic fibrosis marker |

| Dihydrogen Phosphate (B84403) | H₂PO₄⁻ | Biological energy transfer, eutrophication |

| Hydrogen Pyrophosphate | HP₂O₇³⁻ | Product of ATP hydrolysis |

| Acetate | CH₃COO⁻ | Industrial applications, biological metabolite |

| Nitrate | NO₃⁻ | Environmental pollutant, agricultural runoff |

This table represents common anions targeted in the field of supramolecular anion recognition; specific binding affinities for Dansyl Ethylenediamine Hydrochloride may vary and require empirical validation.

Studies of Excited-State Proton Transfer Mechanisms

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process responsible for the dual and large Stokes-shifted fluorescence observed in certain fluorophores. escholarship.orgresearchfeatures.com This mechanism typically requires a pre-existing intramolecular hydrogen bond, often between a phenolic hydroxyl group and a nearby nitrogen atom, which facilitates an ultrafast proton transfer in the excited state. mdpi.comdoaj.org

However, detailed investigations of the photophysics of the dansyl chromophore reveal that its fluorescence mechanism is not governed by ESIPT. The molecular structure of dansyl ethylenediamine lacks the necessary proton-donating group (like a hydroxyl or amino group) correctly positioned to form the intramolecular hydrogen bond required for the ESIPT process.

Instead, the environmentally sensitive fluorescence of dansyl derivatives is attributed to an excited state with significant Intramolecular Charge Transfer (ICT) character. nih.gov Upon photoexcitation, there is a substantial transfer of electron density from the electron-donating dimethylamino group to the electron-accepting naphthalene (B1677914) sulfonyl group. This creates a highly polar excited state. The energy of this ICT state, and consequently the fluorescence emission wavelength, is highly dependent on the polarity of the surrounding environment. nih.govharvard.edu More recent studies on dansyl derivatives where the amino group is structurally constrained have confirmed that the emission originates from a planar intramolecular charge-transfer (PICT) excited state, rather than a twisted intramolecular charge transfer (TICT) state. nih.gov

Analysis of Solvatochromic Effects and Microenvironmental Polarity Assessment

The pronounced intramolecular charge transfer (ICT) character of the dansyl fluorophore's excited state makes its emission properties exceptionally sensitive to the local environment. This phenomenon, known as solvatochromism, is characterized by a shift in the absorption or emission spectra of a compound with a change in solvent polarity. For dansyl ethylenediamine, this sensitivity is a key attribute, enabling its use as a probe for assessing the microenvironmental polarity of systems like polymer surfaces, protein binding sites, and lipid membranes. nih.govharvard.edu

In nonpolar solvents, dansyl ethylenediamine typically exhibits fluorescence at shorter wavelengths (blue-green) with a high quantum yield. As the polarity of the solvent increases, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a progressive red-shift of the emission wavelength (to green-yellow) and often a decrease in the fluorescence quantum yield. harvard.edu This large bathochromic shift in emission is a hallmark of the dansyl probe.

The relationship between the fluorescence properties and solvent polarity can be quantified using solvatochromic models like the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent. This allows for the calibration of the fluorescence response to create a scale of microenvironmental polarity.

Table 2: Typical Solvatochromic Properties of the Dansyl Chromophore

| Solvent | Polarity (Dielectric Constant, ε) | Emission Maximum (λₑₘ) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φƒ) |

|---|---|---|---|---|

| Cyclohexane | 2.0 | ~470 nm | ~8000 | ~0.70 |

| Dioxane | 2.2 | ~485 nm | ~8900 | ~0.60 |

| Chloroform | 4.8 | ~500 nm | ~9600 | ~0.55 |

| Acetone | 20.7 | ~515 nm | ~10500 | ~0.40 |

| Ethanol (B145695) | 24.6 | ~520 nm | ~10800 | ~0.30 |

Note: The values presented are representative for the dansyl chromophore and illustrate the general trend. Specific values for this compound may vary slightly.

Structure-Function Relationship Studies of Dansyl-Modified Molecules

The unique photophysical properties of dansyl ethylenediamine, particularly its environmental sensitivity and ability to be readily conjugated to other molecules, make it an invaluable tool for structure-function relationship studies. By covalently attaching the probe to a specific site on a macromolecule, researchers can monitor local conformational changes that are coupled to biological function. nih.gov

A prominent application is in the field of protein dynamics. For instance, dansyl ethylenediamine has been attached to a specific glutamine residue (Gln-41) on the protein actin. nih.gov The fluorescence of the attached probe provided direct insight into structural changes in a specific region of actin (subdomain 2) upon its interaction with the motor protein myosin. An increase in fluorescence intensity and a decrease in the probe's accessibility to quenchers indicated a myosin-induced conformational change, helping to elucidate the molecular mechanism of muscle contraction. nih.gov

In another application, dansyl ethylenediamine is a key component in the synthesis of fluorescent molecularly imprinted polymers (MIPs). medchemexpress.comresearchgate.net In this technology, a dansyl-containing monomer is polymerized around a template protein. After the template is removed, it leaves a binding cavity that is complementary to the target protein. The rebinding of the target protein into the cavity alters the microenvironment of the dansyl probe, causing a change in fluorescence and enabling specific protein detection. researchgate.net This directly links the structure of the polymer to its sensing function.

Furthermore, dansyl ethylenediamine has been conjugated to platinum(IV) anticancer prodrugs. rsc.org The fluorescence of the dansyl moiety is partially quenched in the intact Pt(IV) complex. Upon cellular reduction to the active Pt(II) drug, the release of the dansyl-containing fragment can lead to a change in fluorescence, allowing the drug activation process to be monitored within cells. rsc.org

Table 3: Applications of Dansyl Ethylenediamine in Structure-Function Studies

| Dansyl-Modified Molecule | System Studied | Function Probed | Fluorescence Observation |

|---|---|---|---|

| Dansyl Ethylenediamine-Actin | Acto-myosin complex | Myosin-induced conformational changes in actin | Increase in fluorescence intensity |

| Dansyl-Monomer in MIP | Molecularly Imprinted Polymer | Selective protein recognition and sensing | Fluorescence quenching upon protein binding |

| Dansyl Ethylenediamine-Pt(IV) Complex | Anticancer Prodrug | Intracellular drug activation (reduction) | Change in fluorescence upon reduction to Pt(II) |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Dansyl chloride |

| Copper(II) |

| Platinum(IV) |

| Actin |

Future Directions and Emerging Research Opportunities

Design and Synthesis of Novel Bioconjugates for Targeted Research

A primary area of future research lies in the design and synthesis of new bioconjugates incorporating the dansyl moiety for highly specific research applications. The core strategy involves chemically linking Dansyl ethylenediamine (B42938) to molecules that can selectively bind to specific targets of interest, such as proteins or other biomolecules. This creates a targeted probe that "lights up" when it interacts with its intended target.

An emerging application is the creation of protein-imprinted polymers. nih.govmedchemexpress.com In this technique, Dansyl ethylenediamine is conjugated with other molecules, such as O-acryloyl L-hydroxyproline, to form a polymer matrix around a template protein like human serum albumin (HSA). nih.gov After the template is removed, it leaves a specifically shaped cavity that can selectively re-bind the target protein, with the dansyl group providing a fluorescent signal upon binding. nih.govmedchemexpress.com This method allows for the development of synthetic receptors capable of specific protein recognition. nih.gov

Furthermore, novel fluorescent sensors are being synthesized by incorporating dansyl groups into larger molecular structures designed to bind specific ions. For instance, a macromolecule featuring two dansyl moieties has been successfully synthesized to act as a highly selective fluorescent sensor for mercury (II) ions. nih.gov The synthesis involves a multi-step process where precursor molecules are prepared and then reacted with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) to yield the final sensor molecule. nih.gov These approaches demonstrate the versatility of the dansyl group in creating a diverse range of bioconjugates for targeted research.

Development of Advanced Sensing Platforms with Enhanced Selectivity and Sensitivity

Building on the synthesis of novel bioconjugates, a significant research thrust is the development of advanced sensing platforms that offer superior selectivity and sensitivity. The goal is to create systems that can detect specific molecules even at very low concentrations and in the presence of many other potentially interfering substances.

Molecular imprinting is a key technique in this area. Protein-imprinted polymer thin films using Dansyl ethylenediamine-conjugated monomers have shown high selectivity for their target proteins. nih.gov For example, a sensor designed for human serum albumin (HSA) exhibited a strong fluorescent response to HSA, with a much weaker response to other proteins like bovine serum albumin or lysozyme (B549824). nih.gov This high selectivity is attributed to the specific binding events within the imprinted cavities, which are transduced into a fluorescent signal. nih.gov

Another strategy involves designing probes that operate on a "turn-on" fluorescence mechanism. A novel probe based on the dansyl group was developed for the highly selective detection of the amino acid cysteine. rsc.org This probe exhibits a nearly 28-fold increase in fluorescence intensity specifically in the presence of cysteine, operating through a d-PeT (distyryl-Photoinduced Electron Transfer) switching mechanism. rsc.org Similarly, sensors designed for metal ions have shown pronounced "ON-OFF" fluorescence switching, where the fluorescence is quenched upon binding to the target ion, such as Hg2+. nih.gov These advanced platforms demonstrate the potential for creating highly specialized and sensitive detection systems for a wide array of analytes.

| Target Analyte | Sensing Platform Principle | Key Finding | Reference |

|---|---|---|---|

| Human Serum Albumin (HSA) | Fluorescent molecularly imprinted polymer (MIP) thin film | Demonstrated high binding specificity for HSA over other proteins like bovine serum albumin and lysozyme. | nih.gov |

| Mercury (II) Ions | Macromolecule with two dansyl moieties | Exhibited pronounced Hg2+-selective "ON-OFF" type fluorescence quenching upon binding. | nih.gov |

| Cysteine (Cys) | Dansyl-based probe with a d-PeT switching mechanism | Showed a "turn-on" fluorescence signal with a nearly 28-fold enhancement in the presence of Cys. | rsc.org |

Expansion of Analytical Methodologies for Complex Biological Systems

Future research will also focus on expanding the use of Dansyl ethylenediamine in a broader range of analytical methodologies to study complex biological systems. Its ability to act as a fluorescent label for primary and secondary amines makes it a versatile tool for derivatization in separation sciences. biosynth.com

The compound's conformational properties make it suitable for established analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). biosynth.com By tagging molecules of interest within a complex sample (e.g., blood plasma or tissue culture extracts), Dansyl ethylenediamine allows for their sensitive detection and quantification. biosynth.com For example, it has been used to study the binding to α1-acid glycoprotein (B1211001), a protein whose concentration in human plasma can change in certain disease states. biosynth.com The expansion of these methods will involve developing new protocols for labeling a wider variety of biomolecules, such as peptides and other metabolites, enabling more comprehensive analyses of biological samples. biosynth.com

Integration with Advanced Imaging and Spectroscopic Techniques

An exciting future direction is the integration of Dansyl ethylenediamine-based probes with advanced imaging and spectroscopic techniques. While Dansyl ethylenediamine itself is a fluorescent probe, its utility can be greatly amplified when combined with cutting-edge instrumentation that offers higher resolution and more detailed molecular insights. researchgate.net